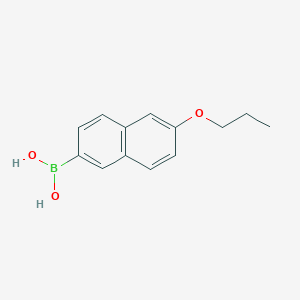![molecular formula C14H15NO3S B1425662 4-[2-(Ethanesulfonyl)phenoxy]aniline CAS No. 1182946-12-8](/img/structure/B1425662.png)
4-[2-(Ethanesulfonyl)phenoxy]aniline
Übersicht
Beschreibung
“4-[2-(Ethanesulfonyl)phenoxy]aniline” is a chemical compound with the CAS Number: 1182946-12-8 . It has a molecular weight of 277.34 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-[2-(Ethanesulfonyl)phenoxy]aniline” is C14H15NO3S. The InChI code for this compound is 1S/C14H15NO3S/c1-2-19(16,17)14-6-4-3-5-13(14)18-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-[2-(Ethanesulfonyl)phenoxy]aniline is used in the synthesis and characterization of various compounds. For example, it is involved in the preparation of metabolites like acyl glucuronide and hydroxy metabolites of diclofenac, used in mechanistic toxicological studies (Kenny et al., 2004).
Catalytic Applications
- This compound plays a role in catalytic processes. For instance, Fe3O4 magnetic nanoparticles, used for removing phenol and aniline from aqueous solutions, demonstrate its application in environmental remediation (Zhang et al., 2009).
Chemical Reactions
- It is used in chemical reactions like the palladium-catalyzed amination of aryl halides, showing its utility in organic synthesis (Anjanappa et al., 2008).
Environmental and Health Implications
- The compound is also significant in studies related to environmental and health implications. For example, its metabolite, N-acetyl-4-aminophenol, is a biomarker for aniline in human urine, indicating exposure to aniline or aniline-releasing substances (Modick et al., 2014).
Polymer Chemistry
- In the field of polymer chemistry, 4-[2-(Ethanesulfonyl)phenoxy]aniline is involved in the synthesis of polymers like polyetherimides, demonstrating its application in material science (Tawade et al., 2015).
Ultrasonic Degradation Studies
- It is used in studies investigating the ultrasonic degradation of aromatic compounds in aqueous solutions, which is important for understanding environmental degradation processes (Jiang et al., 2002).
Electrochemical Studies
- The compound finds application in electrochemical studies, such as the degradation of aniline solution in alkaline medium, contributing to the understanding of electrochemical reactions (Li et al., 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(2-ethylsulfonylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-19(16,17)14-6-4-3-5-13(14)18-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLGIFBQBIGGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Ethanesulfonyl)phenoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)




![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)




![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)